molecular formula C15H21N3O3 B100544 Acetamide, N-(4-((2-morpholinoethyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-YL)- CAS No. 18189-55-4

Acetamide, N-(4-((2-morpholinoethyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-YL)-

Cat. No. B100544
CAS RN: 18189-55-4
M. Wt: 291.35 g/mol
InChI Key: GHBHPRNDCVLMOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetamide, N-(4-((2-morpholinoethyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-YL)-, also known as MCTP, is a chemical compound that has been extensively studied for its potential therapeutic applications.

Mechanism of Action

The mechanism of action of Acetamide, N-(4-((2-morpholinoethyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-YL)- is not fully understood, but it has been suggested that Acetamide, N-(4-((2-morpholinoethyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-YL)- may act by inhibiting the activity of enzymes involved in cancer cell growth and inflammation, such as COX-2 and MMP-9. Additionally, Acetamide, N-(4-((2-morpholinoethyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-YL)- has been shown to modulate the expression of various genes involved in apoptosis and cell cycle regulation.
Biochemical and Physiological Effects
Acetamide, N-(4-((2-morpholinoethyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-YL)- has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell proliferation, the reduction of pro-inflammatory cytokine production, and the protection of neurons against oxidative stress and excitotoxicity. Acetamide, N-(4-((2-morpholinoethyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-YL)- has also been found to modulate the expression of genes involved in apoptosis and cell cycle regulation.

Advantages and Limitations for Lab Experiments

One advantage of using Acetamide, N-(4-((2-morpholinoethyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-YL)- in lab experiments is its potential therapeutic applications in various fields of research, including cancer, inflammation, and neurodegenerative diseases. However, one limitation of using Acetamide, N-(4-((2-morpholinoethyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-YL)- in lab experiments is its complex synthesis method, which may make it difficult to obtain in large quantities.

Future Directions

For Acetamide, N-(4-((2-morpholinoethyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-YL)- research include further elucidation of its mechanism of action, the development of more efficient synthesis methods, and the evaluation of its potential therapeutic applications in vivo. Additionally, the use of Acetamide, N-(4-((2-morpholinoethyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-YL)- in combination with other therapeutic agents may enhance its efficacy and broaden its therapeutic applications.

Synthesis Methods

Acetamide, N-(4-((2-morpholinoethyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-YL)- can be synthesized through a multi-step process that involves the reaction of 2-morpholinoethylamine with 1,3,6-cycloheptatrien-1-one, followed by the addition of 4-chloro-5-nitro-2-methylbenzenesulfonyl chloride and reduction with sodium dithionite. The resulting product is then treated with acetic anhydride to obtain Acetamide, N-(4-((2-morpholinoethyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-YL)-.

Scientific Research Applications

Acetamide, N-(4-((2-morpholinoethyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-YL)- has been found to have potential therapeutic applications in various fields of research, including cancer, inflammation, and neurodegenerative diseases. In cancer research, Acetamide, N-(4-((2-morpholinoethyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-YL)- has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and pancreatic cancer cells. Inflammation research has demonstrated that Acetamide, N-(4-((2-morpholinoethyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-YL)- can reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In neurodegenerative disease research, Acetamide, N-(4-((2-morpholinoethyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-YL)- has been shown to have neuroprotective effects against oxidative stress and excitotoxicity.

properties

CAS RN

18189-55-4

Molecular Formula

C15H21N3O3

Molecular Weight

291.35 g/mol

IUPAC Name

N-[4-(2-morpholin-4-ylethylamino)-5-oxocyclohepta-1,3,6-trien-1-yl]acetamide

InChI

InChI=1S/C15H21N3O3/c1-12(19)17-13-2-4-14(15(20)5-3-13)16-6-7-18-8-10-21-11-9-18/h2-5H,6-11H2,1H3,(H,16,20)(H,17,19)

InChI Key

GHBHPRNDCVLMOU-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C(=O)C=C1)NCCN2CCOCC2

Canonical SMILES

CC(=O)NC1=CC=C(C(=O)C=C1)NCCN2CCOCC2

Other CAS RN

18189-55-4

synonyms

N-[4-[(2-Morpholinoethyl)amino]-5-oxo-1,3,6-cycloheptatrien-1-yl]acetamide

Origin of Product

United States

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